5-ethyl-1H-1,3-benzodiazole hydrochloride
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Overview
Description
5-Ethyl-1H-1,3-benzodiazole hydrochloride is a heterocyclic aromatic compound with a molecular formula of C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 5-ethyl-1H-1,3-benzodiazole hydrochloride typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the benzimidazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
5-Ethyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations .
Scientific Research Applications
5-Ethyl-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
5-Ethyl-1H-1,3-benzodiazole hydrochloride can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole: The parent compound, which lacks the ethyl substituent at the 5-position.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethyl-1H-benzimidazole: A derivative with methyl groups at both the 5 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
6-ethyl-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-2-7-3-4-8-9(5-7)11-6-10-8;/h3-6H,2H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNUMMFMDFMXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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